molecular formula C18H18N2S B2915978 1-(2-Phenylethyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 385787-60-0

1-(2-Phenylethyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No. B2915978
CAS RN: 385787-60-0
M. Wt: 294.42
InChI Key: OEEZBYIVAMHSRJ-UHFFFAOYSA-N
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Description

The compound “1-(2-Phenylethyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile” is a complex organic molecule. It contains a phenylethyl group, a sulfanyl group, a tetrahydroisoquinoline group, and a carbonitrile group . These groups are common in many organic compounds and have various properties and reactivities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The phenylethyl group would likely contribute to the compound’s aromaticity, while the sulfanyl group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the carbonitrile group might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Organic Synthesis

  • Synthesis of Tetrahydropyrimidoquinoline Derivatives : Elkholy and Morsy (2006) described the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile as a precursor in the synthesis of tetrahydropyrimidoquinoline derivatives, highlighting its utility in organic synthesis processes (Elkholy & Morsy, 2006).

  • Lamellarin Alkaloid Synthesis : Liermann and Opatz (2008) utilized 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles as starting materials for synthesizing lamellarin alkaloids, demonstrating the compound's relevance in complex natural product synthesis (Liermann & Opatz, 2008).

Medicinal Chemistry

  • Antimicrobial Activity : Gholap et al. (2007) synthesized a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues and evaluated their antifungal properties, indicating potential applications in antimicrobial drug development (Gholap et al., 2007).

  • Insecticidal Activity : Bakhite et al. (2022) investigated the toxicological activity of isoquinoline derivatives against Aphis gossypii, suggesting their use as insecticides in agricultural applications (Bakhite et al., 2022).

Material Science

  • Corrosion Inhibition : Singh, Srivastava, and Quraishi (2016) explored quinoline derivatives, including those similar in structure to the compound , as green corrosion inhibitors for mild steel in acidic media. Their research highlights its potential application in material protection and preservation (Singh, Srivastava, & Quraishi, 2016).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. Without more information, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future research directions for this compound could involve further studies into its synthesis, properties, and potential applications. It could also be interesting to explore its interactions with biological systems .

properties

IUPAC Name

1-(2-phenylethyl)-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c19-12-16-14-8-4-5-9-15(14)17(20-18(16)21)11-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEZBYIVAMHSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=S)NC(=C2C1)CCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylethyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

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